molecular formula C10H15ClN4O B1371960 (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride CAS No. 1185308-94-4

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

Cat. No. B1371960
M. Wt: 242.7 g/mol
InChI Key: CEWVQQDOSRQXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride, also known as (4-APPM-HCl) is a pyrazinone derivative that has been used in a variety of scientific research applications. It is a white, powdery substance that is soluble in water, alcohol, and other organic solvents. It is typically used in the form of its hydrochloride salt, which is more stable and easier to store. 4-APPM-HCl has been studied for its potential applications in the fields of biochemistry and physiology, as well as its use in laboratory experiments.

Scientific Research Applications

4-APPM-HCl has been studied for its potential applications in the fields of biochemistry and physiology. It has been used to study the effects of cAMP-dependent protein kinase (PKA) and its role in the regulation of cell growth and differentiation. 4-APPM-HCl has also been used to study the effects of protein phosphorylation on the activity of enzymes involved in signal transduction pathways. Additionally, it has been used to study the effects of cyclic nucleotide-gated (CNG) channels on the regulation of cell proliferation and migration.

Mechanism Of Action

4-APPM-HCl works by inhibiting the activity of cAMP-dependent protein kinase (PKA). PKA is an enzyme that plays an important role in the regulation of cell growth and differentiation. It acts by phosphorylating proteins, which alters their activity and can lead to changes in cell behavior. 4-APPM-HCl binds to the active site of PKA, which prevents the enzyme from phosphorylating proteins and thus inhibits its activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-APPM-HCl have been studied in a variety of cell types. It has been shown to inhibit the activity of cAMP-dependent protein kinase (PKA), which can lead to changes in cell growth and differentiation. Additionally, 4-APPM-HCl has been shown to inhibit the activity of cyclic nucleotide-gated (CNG) channels, which can affect the regulation of cell proliferation and migration.

Advantages And Limitations For Lab Experiments

4-APPM-HCl has several advantages for use in laboratory experiments. It is a highly soluble compound, which makes it easy to store and use in experiments. Additionally, it is a relatively stable compound, which makes it ideal for long-term storage. However, there are also some limitations to using 4-APPM-HCl in laboratory experiments. It is a relatively expensive compound, and its effects on cell behavior may not be as pronounced as some other compounds.

Future Directions

There are several potential future directions for the study of 4-APPM-HCl. For example, further research could be done to better understand its effects on cell behavior and its potential applications in biochemistry and physiology. Additionally, further research could be done to understand the mechanism of action of 4-APPM-HCl and its effects on signal transduction pathways. Finally, further research could be done to determine the optimal concentrations and dosing regimens for 4-APPM-HCl in laboratory experiments.

properties

IUPAC Name

(4-aminopiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O.ClH/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9;/h3-4,7-8H,1-2,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWVQQDOSRQXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.